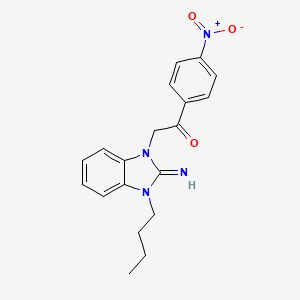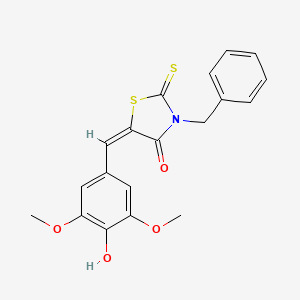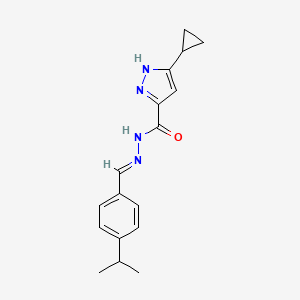
2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole core, which is known for its biological activity, and a nitrophenyl group, which can influence its reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Nitrophenyl Group: This step involves the reaction of the benzimidazole derivative with a nitrophenyl compound, often through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as antimicrobial, anticancer, or anti-inflammatory treatments.
Industry: The compound can be used in the development of new materials, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can influence its binding affinity and specificity, while the benzimidazole core can modulate its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone: Lacks the butyl group, which can affect its solubility and reactivity.
2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-phenylethanone: Lacks the nitro group, which can influence its electronic properties and reactivity.
Uniqueness
2-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone is unique due to the presence of both the butyl and nitrophenyl groups, which can synergistically influence its chemical and biological properties
Propiedades
Fórmula molecular |
C19H20N4O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(3-butyl-2-iminobenzimidazol-1-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C19H20N4O3/c1-2-3-12-21-16-6-4-5-7-17(16)22(19(21)20)13-18(24)14-8-10-15(11-9-14)23(25)26/h4-11,20H,2-3,12-13H2,1H3 |
Clave InChI |
PKAWZDKTBOFAKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666625.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11666627.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666631.png)
![(5Z)-3-benzyl-5-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666633.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666634.png)

![N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666650.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666665.png)
![N-(4-chlorophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666672.png)
![4-Chloro-n-{3-[(3-chloro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11666676.png)
![(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11666679.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11666681.png)
